molecular formula C17H15NO3 B303372 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione

1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione

Cat. No. B303372
M. Wt: 281.3 g/mol
InChI Key: NFLVHRGAMZWCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione, also known as MMAD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment. MMAD belongs to the class of drugs known as tubulin inhibitors, which disrupt the formation of microtubules, essential structures for cell division.

Mechanism of Action

1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione exerts its anticancer effects by inhibiting the formation of microtubules, which are essential structures for cell division. Specifically, 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione binds to the colchicine site on tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule formation leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione has been shown to have other biochemical and physiological effects. For example, 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione has been found to inhibit the growth of bacteria and fungi, indicating potential applications in the treatment of infectious diseases. 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione is its high potency against cancer cells, making it effective at low concentrations. However, 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione is also highly toxic and can cause severe side effects, limiting its use in clinical settings. Additionally, the synthesis of 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione is complex and time-consuming, making it difficult to produce in large quantities for clinical trials.

Future Directions

Despite its limitations, 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione has shown great potential as an anticancer agent and there are several future directions for research in this area. One possible direction is the development of new formulations of 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione that can improve its pharmacokinetic properties and reduce toxicity. Another direction is the investigation of 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione in combination with other anticancer drugs, to determine if it can enhance the effectiveness of existing treatments. Finally, further research is needed to better understand the mechanism of action of 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride and subsequent reaction with 4-methylphenylmagnesium bromide. The resulting product is then treated with oxalyl chloride to yield 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione has shown promising results in preclinical studies as a potential anticancer agent. It has been found to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer. 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione has also been shown to be active against multidrug-resistant cancer cells, making it a promising candidate for combination therapy with other anticancer drugs.

properties

Product Name

1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione

Molecular Formula

C17H15NO3

Molecular Weight

281.3 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-(4-methylphenyl)azetidine-2,3-dione

InChI

InChI=1S/C17H15NO3/c1-11-3-5-12(6-4-11)15-16(19)17(20)18(15)13-7-9-14(21-2)10-8-13/h3-10,15H,1-2H3

InChI Key

NFLVHRGAMZWCRU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C(=O)C(=O)N2C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)C2C(=O)C(=O)N2C3=CC=C(C=C3)OC

Origin of Product

United States

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